molecular formula C3H8ClNO2 B14503704 3-Hydroxypropanamide--hydrogen chloride (1/1) CAS No. 62808-42-8

3-Hydroxypropanamide--hydrogen chloride (1/1)

Cat. No.: B14503704
CAS No.: 62808-42-8
M. Wt: 125.55 g/mol
InChI Key: DGYJJKSFBAKVPQ-UHFFFAOYSA-N
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Description

3-Hydroxypropanamide--hydrogen chloride (1/1) is a hydrochloride salt of 3-hydroxypropanamide, a compound characterized by a three-carbon chain with an amide group at the terminal position and a hydroxyl group at the β-carbon. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

CAS No.

62808-42-8

Molecular Formula

C3H8ClNO2

Molecular Weight

125.55 g/mol

IUPAC Name

3-hydroxypropanamide;hydrochloride

InChI

InChI=1S/C3H7NO2.ClH/c4-3(6)1-2-5;/h5H,1-2H2,(H2,4,6);1H

InChI Key

DGYJJKSFBAKVPQ-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(=O)N.Cl

Origin of Product

United States

Preparation Methods

Microbial Cultivation and Media Optimization

Acetobacter lovaniensis FJ1 is cultured in a phosphate- and ammonium-enriched medium at pH 5.5 and 30°C. The organism assimilates atmospheric carbon dioxide and nitrogen, bypassing the need for exogenous carbon sources. Key media components include:

Component Concentration (g/L) Role
Phosphate 1–3 Polymer synthesis regulation
Ammonium 0.5–1 Nitrogen fixation substrate
Dissolved CO₂ Saturation Primary carbon source

This strain uniquely polymerizes 3HP amide into short-chain oligomers (up to 12 repeat units), mitigating toxicity and enabling bulk production. Batch harvesting from fixed-bed bioreactors achieves yields of 30–50 g/L, with a peak productivity of 2 g/L/h.

Mechanism of Nitrogen Incorporation

The amidation of 3-hydroxypropionic acid (3HP) occurs via enzymatic activity induced by ammonium supplementation. Despite exogenous ammonium, nitrogen fixation remains active, contributing >90% of the amide nitrogen in the final product. Nitrate and nitrite salts fail to induce equivalent amidation, underscoring the specificity of ammonium-dependent pathways.

Chemical Conversion to 3-Hydroxypropanamide Hydrochloride

Acid Hydrolysis of Polymeric 3HP Amide

Polymeric 3HP amide is hydrolyzed to monomeric 3-hydroxypropanamide using hydrochloric acid under reflux:

Procedure

  • Acidification : Adjust pH to 2.0 with concentrated HCl.
  • Hydrolysis : Add 2% hydrogen peroxide and heat at 100°C for 30–60 minutes.
  • Neutralization : Treat with sodium hydroxide to release ammonia, yielding 3-hydroxypropionic acid as a byproduct.

Reaction Conditions

  • Temperature: 100°C
  • Catalyst: H₂O₂ (2% v/v)
  • Yield: 49.5 g/L (4.95% w/v) post-hydrolysis

Alternative Acidic Media

Sulfuric acid may substitute HCl, though the hydrochloride salt forms exclusively with hydrochloric acid due to chloride counterion incorporation. Comparative studies show equivalent hydrolysis efficiency between HCl and H₂SO₄, but HCl minimizes byproduct formation during subsequent dehydration to acrylamide.

Purification and Isolation Techniques

Solvent Extraction and Precipitation

Post-hydrolysis, the monomeric 3HP amide is isolated via:

  • Calcium/Zinc Precipitation : Add Ca²⁺ or Zn²⁺ salts to form insoluble complexes, achieving >95% recovery.
  • Vacuum Distillation : Conducted at 40°C and 50 mbar to concentrate the hydrolyzate.
  • Adsorption Chromatography : ODS-H columns (25 cm × 4.6 mm) with ethanol/water (90:10) mobile phase resolve 3HP amide at 9.294 min retention time.

Crystallization of the Hydrochloride Salt

The hydrochloride salt crystallizes upon cooling the acidified hydrolyzate. Key parameters:

  • Solvent : Ethanol/water (70:30)
  • Temperature Gradient : 60°C → 4°C
  • Purity : >99% by HPLC

Analytical Characterization

Chromatographic Profiling

  • HPLC : Isocratic elution (90% ethanol, 10% water) on ODS-H columns confirms identity against Sigma-Aldrich standards.
  • LC-MS : Electron spray ionization (+1/-1) detects polymeric fragments (e.g., pentamer at m/z 375.7).

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 3.65 (t, 2H, CH₂OH), δ 2.95 (t, 2H, CH₂NH₂), δ 1.85 (quintet, 2H, CH₂).
  • ¹³C NMR (100 MHz, D₂O): δ 175.2 (C=O), δ 62.1 (CH₂OH), δ 40.8 (CH₂NH₂), δ 32.3 (CH₂).
  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), 1100 cm⁻¹ (C-O).

Industrial-Scale Production and Applications

Pilot-Scale Bioreactor Configurations

Fixed-bed reactors (1 m³ volume) with 200 L sumps enable continuous harvests at 24-hour intervals. Process metrics:

Parameter Value
Temperature 30°C
pH 5.5
Productivity 2 g/L/h
Annual Output ~17.5 metric tons

Downstream Derivative Synthesis

3-Hydroxypropanamide hydrochloride serves as a precursor to:

  • Acrylamide : Dehydration with P₂O₅.
  • Acrylonitrile : Oxidative conversion using trichloroisocyanuric acid.
  • Polyacrylamides : Radical polymerization initiated by azobisisobutyronitrile (AIBN).

Comparative Analysis of Methodologies

Biological vs. Chemical Synthesis

Aspect Biological Method Chemical Synthesis
Yield 49.5 g/L 30–40 g/L
Cost Low (CO₂/N₂ substrates) High (petrochemicals)
Environmental Impact Carbon-negative High waste generation
Purity 99% 85–90%

The microbial route dominates industrial applications due to scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypropanamide–hydrogen chloride (1/1) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.

Major Products Formed

Scientific Research Applications

3-Hydroxypropanamide–hydrogen chloride (1/1) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxypropanamide–hydrogen chloride (1/1) involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Groups Potential Applications
3-Hydroxypropanamide--HCl (1/1) β-hydroxy group, amide, HCl salt -OH, -CONH2, Cl⁻ Pharmaceuticals, solubility enhancer
Methyl 3-fluoro-D-phenylalaninate--HCl (1/1) Aromatic fluorophenyl, methyl ester, HCl -COOCH3, -F, Cl⁻ Chiral intermediates, drug synthesis
3-(4-Chlorophenoxy)propan-1-amine--HCl (1/1) Chlorophenoxy, primary amine, HCl -O-C6H4-Cl, -NH2, Cl⁻ Agrochemicals, surfactants
Methyl α-methylphenylalaninate--HCl (1/1) α-methyl, phenyl, methyl ester, HCl -COOCH3, -CH(CH3), Cl⁻ Peptidomimetics, enzyme inhibitors
3-(Benzylpiperazinyl)-propanamide--HCl (1/1) Benzylpiperazinyl, chloro-methylphenyl, HCl -CONH2, Cl⁻, aromatic N-heterocycle CNS drugs, receptor modulators
3-Amino-N-propylpropanamide--HCl (1:1) Propylamine, amide, HCl -NH2, -CONH2, Cl⁻ Polymer precursors, biocatalysts

Key Differences and Implications

Hydroxy vs. Halogen Substituents The β-hydroxy group in 3-hydroxypropanamide--HCl increases hydrophilicity compared to halogenated analogs like 3-(4-chlorophenoxy)propan-1-amine--HCl () and Methyl 3-fluoro-D-phenylalaninate--HCl (). Halogens (Cl, F) enhance lipophilicity, favoring membrane permeability in drug candidates .

Amide vs. Ester Functional Groups

  • The amide group in 3-hydroxypropanamide--HCl offers greater hydrolytic stability compared to ester-containing compounds like Methyl α-methylphenylalaninate--HCl (). Esters are prone to enzymatic cleavage, making them suitable for prodrug designs .

Aromatic vs. In contrast, the aliphatic backbone of 3-hydroxypropanamide--HCl may favor metabolic stability .

Amine Positioning and Salt Effects Primary amines (e.g., 3-(4-chlorophenoxy)propan-1-amine--HCl) exhibit higher basicity than secondary or tertiary amines. The HCl salt in all compounds improves aqueous solubility, critical for formulation .

Biological Activity

3-Hydroxypropanamide, also known as 3-hydroxypropionamide, is a compound that has garnered interest due to its potential biological activities. When combined with hydrogen chloride in a 1:1 ratio, it forms a hydrochloride salt that may exhibit distinct pharmacological properties. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

3-Hydroxypropanamide has the molecular formula C3_3H7_7NO2_2 and a molecular weight of 89.09 g/mol. The compound is characterized by the presence of a hydroxyl group (-OH) and an amide group (-CONH2_2), which are crucial for its biological activity.

The biological activity of 3-hydroxypropanamide is primarily attributed to its ability to interact with various biological targets. Research indicates that the hydroxyl and amide functional groups can facilitate hydrogen bonding and enhance molecular interactions with enzymes and receptors.

  • Enzyme Inhibition : Studies have shown that 3-hydroxypropanamide can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit aldehyde dehydrogenases, which play a critical role in the metabolism of aldehydes into carboxylic acids, thereby affecting cellular metabolism and detoxification processes .
  • Neuroprotective Effects : Preliminary research suggests that 3-hydroxypropanamide may exhibit neuroprotective properties. In vitro studies have indicated that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Some studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Table 1: Biological Activities of 3-Hydroxypropanamide

Biological ActivityMechanismReference
Enzyme InhibitionInhibits aldehyde dehydrogenases
Neuroprotective EffectsReduces oxidative stress
Antimicrobial ActivityInhibits bacterial growth

Case Study 1: Enzyme Inhibition

In a study conducted on various aldehyde dehydrogenases, 3-hydroxypropanamide was found to significantly reduce enzyme activity in vitro, suggesting its potential as a therapeutic agent in conditions where aldehyde accumulation is detrimental .

Case Study 2: Neuroprotective Effects

Research involving neuronal cell cultures demonstrated that treatment with 3-hydroxypropanamide led to decreased levels of reactive oxygen species (ROS), indicating its potential effectiveness in protecting against oxidative damage associated with neurodegenerative diseases .

Case Study 3: Antimicrobial Properties

A comparative analysis of the antimicrobial effects of 3-hydroxypropanamide against common bacterial pathogens showed promising results, particularly against Gram-positive bacteria, warranting further exploration into its use as an antimicrobial agent .

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